N-(4-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide
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Overview
Description
N-(4-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide: is a synthetic organic compound that belongs to the class of amides It features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and an ethoxyphenyl group, which is a benzene ring substituted with an ethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide typically involves the following steps:
Formation of the Ethoxyphenyl Intermediate: The starting material, 4-ethoxybenzene, undergoes a nitration reaction to introduce a nitro group, followed by reduction to form 4-ethoxyaniline.
Amide Bond Formation: The 4-ethoxyaniline is then reacted with 3-(1H-1,2,4-triazol-1-yl)propanoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide bond.
Industrial Production Methods
In an industrial setting, the synthesis of This compound would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide: can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form a carboxylic acid.
Reduction: The amide bond can be reduced to form an amine.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Sodium hydride (NaH) or other strong bases.
Major Products Formed
Oxidation: Formation of 4-ethoxybenzoic acid.
Reduction: Formation of N-(4-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamine.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
N-(4-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as an antifungal or anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide depends on its specific application:
Antifungal Activity: It may inhibit the synthesis of ergosterol, a key component of fungal cell membranes, leading to cell death.
Anticancer Activity: It may interfere with specific signaling pathways or enzymes involved in cancer cell proliferation.
Comparison with Similar Compounds
N-(4-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide: can be compared with other similar compounds:
N-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide: Similar structure but with a methoxy group instead of an ethoxy group.
N-(4-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide: Similar structure but with a chloro group instead of an ethoxy group.
The uniqueness of This compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Biological Activity
N-(4-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide is a synthetic compound that belongs to the class of amides and features a triazole ring. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into its synthesis, biological mechanisms, and research findings.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of Ethoxyphenyl Intermediate : Starting from 4-ethoxybenzene, a nitration reaction introduces a nitro group, which is subsequently reduced to form 4-ethoxyaniline.
- Amide Bond Formation : The 4-ethoxyaniline is reacted with 3-(1H-1,2,4-triazol-1-yl)propanoic acid using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to create the amide bond.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. The compound may inhibit the synthesis of ergosterol, a vital component of fungal cell membranes, leading to cell death. In studies involving various bacterial strains, it has shown effectiveness against both Gram-positive and Gram-negative bacteria .
Anticancer Activity
The compound's anticancer potential has been explored through various in vitro studies. It appears to interfere with specific signaling pathways involved in cancer cell proliferation. For instance, in assays using human peripheral blood mononuclear cells (PBMC), it demonstrated an ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 at certain concentrations .
The precise mechanism of action for this compound varies based on its application:
Antifungal Activity : The compound likely disrupts ergosterol biosynthesis in fungal cells.
Anticancer Activity : It may modulate key signaling pathways or inhibit enzymes critical for cancer cell survival and proliferation.
Research Findings
Recent studies have provided insights into the biological activity and safety profile of this compound:
Case Studies
In a study evaluating new triazole derivatives containing propanoic acid moieties, compounds similar to this compound were tested for their biological effects on PBMCs. The results indicated that these compounds could significantly reduce cytokine release while maintaining low toxicity levels .
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-3-(1,2,4-triazol-1-yl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2/c1-2-19-12-5-3-11(4-6-12)16-13(18)7-8-17-10-14-9-15-17/h3-6,9-10H,2,7-8H2,1H3,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIAKUEXBDJASCQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CCN2C=NC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.